molecular formula C14H9BrClN5O B2862034 N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396851-49-2

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2862034
CAS No.: 1396851-49-2
M. Wt: 378.61
InChI Key: HWZWGSDYSFMEQJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(4-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both bromine and chlorine substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tetrazole ring and carboxamide group provides a versatile scaffold for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZWGSDYSFMEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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